![molecular formula C12H17N3O B2662564 N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide CAS No. 2361641-66-7](/img/structure/B2662564.png)
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Mechanism of Action
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide’s mechanism of action is not fully understood. However, it is believed that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide activates the immune system to attack tumor cells. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a key role in the immune response. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, which may enhance the delivery of chemotherapy drugs to the tumor.
Biochemical and Physiological Effects:
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to increase the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to increase the permeability of tumor blood vessels, leading to increased blood flow to the tumor.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its potential anti-tumor properties. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. Another advantage is that N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. However, one limitation of using N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in lab experiments is its complex synthesis method. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide is also a relatively unstable compound, which may make it difficult to work with in some cases.
Future Directions
There are several future directions for research on N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. One direction is to further investigate its mechanism of action. Another direction is to explore the potential of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in combination with other anti-tumor agents. Additionally, there is a need for clinical trials to determine the safety and efficacy of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide.
Synthesis Methods
The synthesis of N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide involves a multi-step process that starts with the reaction of 3-cyanopyridine with dimethylamine to form 6-(dimethylamino)pyridin-3-ol. This intermediate is then reacted with 2-bromoethyl prop-2-enoate to form N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide. The final product is obtained through purification and isolation processes.
Scientific Research Applications
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been extensively studied for its potential anti-tumor properties. In preclinical studies, N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has been shown to induce tumor cell death and inhibit tumor growth in a variety of tumor models. N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases.
properties
IUPAC Name |
N-[2-[6-(dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-4-12(16)13-8-7-10-5-6-11(14-9-10)15(2)3/h4-6,9H,1,7-8H2,2-3H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIWYQVGDGGQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[6-(Dimethylamino)pyridin-3-yl]ethyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.